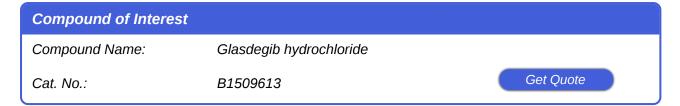


Preclinical Profile of Glasdegib Hydrochloride in Acute Myeloid Leukemia: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of **Glasdegib hydrochloride** (PF-04449913) in the context of Acute Myeloid Leukemia (AML). Glasdegib is a potent and selective oral inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway has been implicated in the survival, proliferation, and chemoresistance of leukemic stem cells (LSCs), which are thought to be a major driver of AML relapse.[2][3] Glasdegib's mechanism of action, therefore, presents a targeted approach to disrupt these pathological processes.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). This leads to the proteolytic cleavage of the GLI family of transcription factors into their repressor forms, preventing the transcription of Hh target genes.

When a Hedgehog ligand binds to PTCH, the inhibition on SMO is relieved. SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the activation of GLI transcription factors. Activated GLI proteins then move to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation.

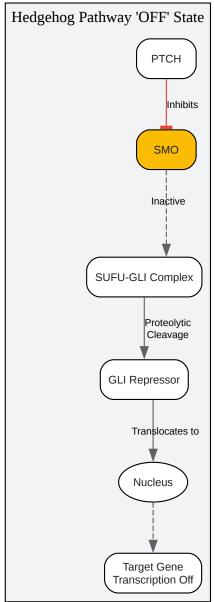


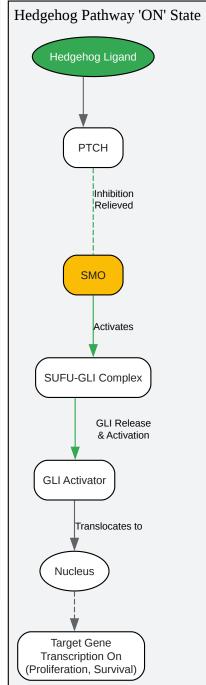
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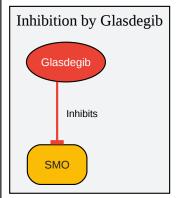
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In many cases of AML, the Hh pathway is aberrantly activated, contributing to the maintenance of the LSC population. Glasdegib exerts its therapeutic effect by binding to and inhibiting SMO, thereby blocking the downstream activation of the Hh pathway, even in the presence of Hh ligands. This leads to a reduction in the expression of pro-survival and anti-apoptotic genes, ultimately impacting the viability and self-renewal capacity of LSCs.[2]

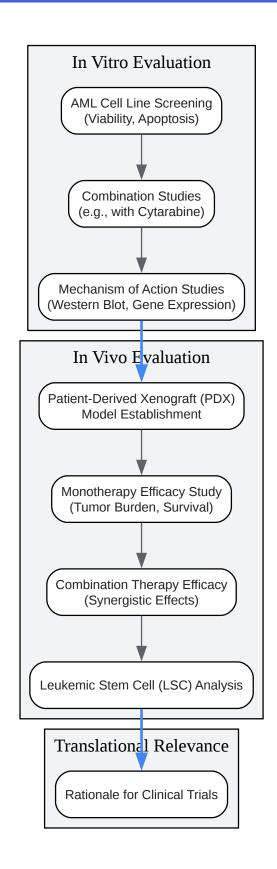












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